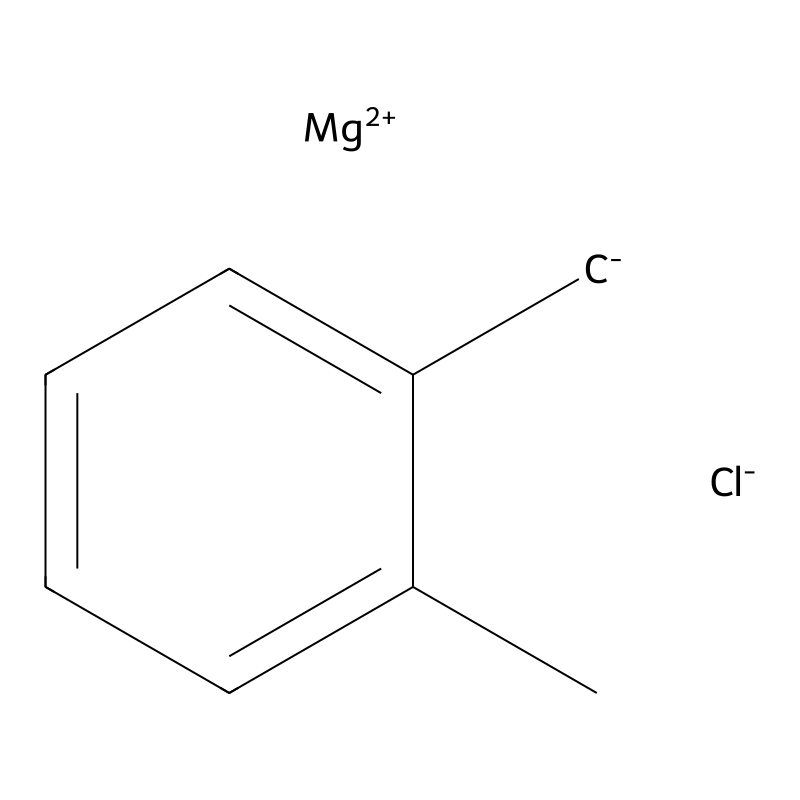2-Methylbenzylmagnesium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Probes for Magnesium Ions Detection
Scientific Field: Biochemistry
Summary of Application: Magnesium ions (Mg2+) play essential roles in various physiological and pathological processes. Fluorescent imaging technology has become a powerful tool for the real-time monitoring of magnesium distribution, uptake, and trafficking.
Methods of Application: The fluorescent probes are used for mapping magnesium in biological processes.
Results or Outcomes: This method provides high sensitivity and non-invasiveness, as well as excellent spatial and temporal fidelity.
Applications in Organic Chemistry and Biochemistry
Scientific Field: Organic Chemistry and Biochemistry
Methods of Application: The use of MgCl2 in the preparation of metallic magnesium and the application of magnesium chloride in biochemistry have been reported.
Results or Outcomes: The use of MgCl2 has led to advancements in the synthesis of heterocyclic compounds, the protection of functional groups, condensation reaction, the preparation of metallic magnesium, and more.
Anesthetic for Cephalopods
Scientific Field: Marine Biology
Summary of Application: Magnesium chloride is used as an anesthetic for cephalopods.
Methods of Application: The cephalopods are exposed to a solution of magnesium chloride.
Results or Outcomes: The use of magnesium chloride as an anesthetic has been reported.
Separation of Serum High-Density Lipoprotein
Summary of Application: Magnesium chloride is used in the separation of serum high-density lipoprotein.
Methods of Application: The serum is treated with a solution of magnesium chloride.
Results or Outcomes: The use of magnesium chloride in the separation of serum high-density lipoprotein has been reported.
2-Methylbenzylmagnesium chloride is an organomagnesium compound with the chemical formula CHClMg. It is classified as a Grignard reagent, a type of organometallic compound that plays a crucial role in organic synthesis. This compound typically appears as a yellow to gray solution and has a molecular weight of 164.92 g/mol . The compound is notable for its reactivity, particularly in forming carbon-carbon bonds, which makes it valuable in various synthetic applications.
- Grignard Reactions: This compound can react with carbonyl compounds to form alcohols. For example:
- Reaction with Water: When exposed to water, it reacts vigorously, releasing flammable hydrogen gas:
- Carbon Dioxide Fixation: It can also react with carbon dioxide to form carboxylic acids:
2-Methylbenzylmagnesium chloride can be synthesized through the reaction of 2-methylbenzyl chloride with magnesium in an anhydrous solvent such as tetrahydrofuran. The general reaction is as follows:
This synthesis requires careful control of moisture and air to prevent side reactions.
The primary applications of 2-Methylbenzylmagnesium chloride include:
- Organic Synthesis: It is widely used in the formation of complex organic molecules, particularly in the pharmaceutical industry.
- Polymer Chemistry: This compound serves as a catalyst or intermediate in polymerization reactions.
- Carbon Dioxide Utilization: Its ability to fix carbon dioxide makes it relevant in sustainability efforts aimed at reducing greenhouse gases.
Interaction studies involving 2-Methylbenzylmagnesium chloride often focus on its reactivity with various electrophiles and its role in carbon fixation. Research indicates that Grignard reagents can effectively convert carbon dioxide into useful organic products, highlighting their potential in green chemistry initiatives .
Several compounds share structural similarities with 2-Methylbenzylmagnesium chloride, including:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Benzylmagnesium chloride | CHClMg | Simpler structure; widely used in organic synthesis |
| 4-Methylbenzylmagnesium chloride | CHClMg | Similar reactivity; different position of methyl group |
| 3-Methylbenzylmagnesium chloride | CHClMg | Varies in regioselectivity during reactions |
| Ethylmagnesium bromide | CHMgBr | Different halide; used for similar synthetic purposes |
The uniqueness of 2-Methylbenzylmagnesium chloride lies in its specific regioselectivity and reactivity patterns compared to these similar compounds. Its ability to participate effectively in reactions involving bulky substituents makes it particularly useful for synthesizing complex organic molecules.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








